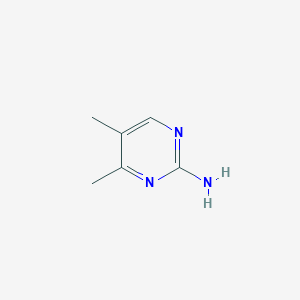

4,5-二甲基嘧啶-2-胺

描述

4,5-dimethylpyrimidin-2-amine (4,5-DMP-2A) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless solid that is used in organic synthesis and as a precursor to other organic compounds. 4,5-DMP-2A is a versatile synthetic building block that can be used in a variety of applications, including drug discovery and development, nanotechnology, and biotechnology.

科学研究应用

合成杂环化合物:4,5-二甲基嘧啶-2-胺已被用于合成各种杂环化合物,如双嘧啶和嘧啶嘧啶酮,这些化合物在药物化学中具有潜在应用 (Kowalewski et al., 1981)。

抗真菌剂:4,5-二甲基嘧啶-2-胺的衍生物已被研究其对曲霉和黑曲霉等真菌的抗真菌效果 (Jafar et al., 2017)。

潜在的抗血管生成作用:一些4,5-二甲基嘧啶-2-胺的衍生物已被研究其作为抗血管生成剂的潜力,在理论研究中显示出结合能量方面的有希望结果 (Jafar & Hussein, 2021)。

致癌研究:已进行了关于杂环胺类化合物在突变和致癌中的作用的研究,特别是在这些化合物形成的DNA加合物的背景下,包括4,5-二甲基嘧啶-2-胺 (Schut & Snyderwine, 1999)。

抗叶酸抑制剂的合成:这种化合物已被用于合成抗叶酸抑制剂,这在治疗各种疾病,包括癌症中非常重要 (Gangjee et al., 1999)。

抗微生物特性:已进行了研究评估4,5-二甲基嘧啶-2-胺的衍生物的抗微生物特性,突出它们在开发新的抗微生物剂中的潜在用途 (Sirakanyan et al., 2021)。

二氢叶酸还原酶抑制剂:研究探讨了使用4,5-二甲基嘧啶-2-胺的衍生物设计和合成二氢叶酸还原酶抑制剂,这对于开发新药物至关重要 (Wyss et al., 2003)。

安全和危害

The compound is classified as potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

While specific future directions for 4,5-Dimethylpyrimidin-2-amine are not mentioned in the search results, it’s worth noting that pyrimidines and their derivatives have been the focus of intense research due to their diverse biological activities . They have potential applications in medicine, pharma, electronics, agriculture, chemical catalysis, food industry, and many others .

作用机制

Target of Action

The primary targets of 4,5-Dimethylpyrimidin-2-amine are currently unknown. This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

Aminopyrimidines and their derivatives have been extensively studied due to their occurrence in living systems . They are known to interact with various biological targets, but the specific interactions of 4,5-Dimethylpyrimidin-2-amine with its targets are yet to be elucidated.

Pharmacokinetics

It is known that this compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.61 cm/s .

属性

IUPAC Name |

4,5-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELZPOFKHRZRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282669 | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-74-4 | |

| Record name | 1193-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

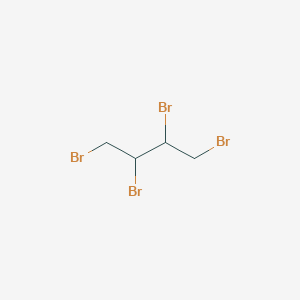

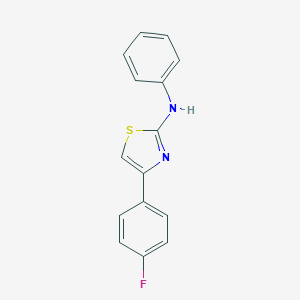

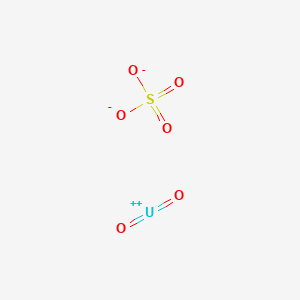

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

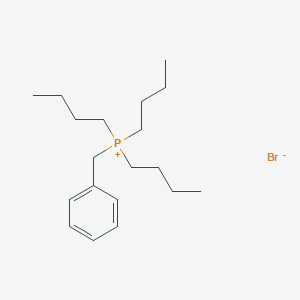

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)

![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)